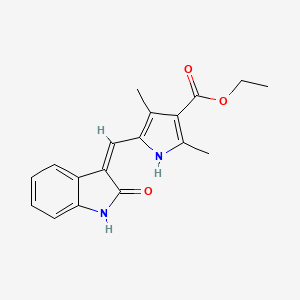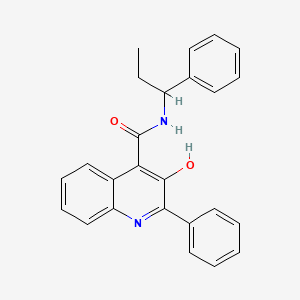
Talnetant
Vue d'ensemble
Description
Applications De Recherche Scientifique
Talnetant has been extensively studied for its potential therapeutic applications. Some of the key areas of research include:
Chemistry: this compound is used as a model compound in various chemical studies to understand its reactivity and interactions with other molecules.
Biology: The compound has been studied for its effects on neurokinin receptors and its potential role in modulating neurotransmission.
Medicine: this compound has been investigated as a treatment for irritable bowel syndrome and schizophrenia.
Mécanisme D'action
Target of Action
Talnetant, also known as SB-223,412, primarily targets the Neurokinin 3 (NK3) receptor . The NK3 receptor is a G-protein coupled receptor that binds to the tachykinin peptide known as neurokinin B. This receptor plays a crucial role in various physiological processes, including the regulation of endocrine and immune functions.
Mode of Action
This compound acts as an antagonist at the NK3 receptor . This means it binds to the receptor and blocks its activation by neurokinin B. By doing so, it prevents the downstream effects that would normally occur upon receptor activation.
Result of Action
This compound’s antagonistic action at the NK3 receptor can modulate the physiological processes regulated by neurokinin B. For instance, it has been researched for its potential use in treating conditions like irritable bowel syndrome and schizophrenia .
Analyse Biochimique
Biochemical Properties
Talnetant interacts with the neurokinin-3 (NK3) receptor, exhibiting high selectivity . In CHO cells expressing recombinant human receptors, it demonstrates selectivity for NK3 over NK1 and NK2 receptors . It inhibits NKB-induced Ca2+ mobilization with an IC50 value of 16.6 nM .
Cellular Effects
This compound has been shown to influence cell function by specifically targeting the NK3 receptor . It inhibits NK3-agonist-induced behavioral responses in vivo, showcasing its efficacy in a biological context .
Molecular Mechanism
This compound exerts its effects at the molecular level by forming covalent bonds with its targets . It serves as a potent and selective non-peptide NK3 receptor antagonist . It displays exceptional selectivity over a wide range of more than 60 receptors, enzymes, and ion channels .
Dosage Effects in Animal Models
In animal models, this compound (i.p., 1-100 mg/kg, 1 h) can significantly attenuate senktide-induced “wet dog wagging” behavior in a dose-dependent manner . It also significantly increases extracellular dopamine and norepinephrine in the medial prefrontal cortex .
Subcellular Localization
As a neurokinin 3 receptor antagonist, it’s likely that it localizes to areas where these receptors are present .
Méthodes De Préparation
Le Talnetant peut être synthétisé par plusieurs voies de synthèse. Une méthode implique la préparation d'un composé intermédiaire représenté par une formule spécifique, suivie d'une hydrogénation en une seule étape pour obtenir le this compound . Les conditions de réaction impliquent généralement l'utilisation de solvants tels que le diméthylsulfoxyde (DMSO) et des contrôles de température spécifiques pour assurer la stabilité et la pureté du composé .
Analyse Des Réactions Chimiques
Le Talnetant subit diverses réactions chimiques, notamment :
Oxydation : Le this compound peut être oxydé dans des conditions spécifiques pour former différents dérivés.
Réduction : Le composé peut être réduit à l'aide de techniques d'hydrogénation pour produire des produits spécifiques.
Les réactifs couramment utilisés dans ces réactions comprennent l'hydrogène gazeux pour la réduction et divers agents oxydants pour l'oxydation. Les principaux produits formés à partir de ces réactions dépendent des conditions spécifiques et des réactifs utilisés .
Applications de la recherche scientifique
Le this compound a été largement étudié pour ses applications thérapeutiques potentielles. Voici quelques-uns des principaux domaines de recherche :
Chimie : Le this compound est utilisé comme composé modèle dans diverses études chimiques pour comprendre sa réactivité et ses interactions avec d'autres molécules.
Biologie : Le composé a été étudié pour ses effets sur les récepteurs de la neurokinine et son rôle potentiel dans la modulation de la neurotransmission.
Médecine : Le this compound a été étudié comme traitement du syndrome du côlon irritable et de la schizophrénie.
Mécanisme d'action
Le this compound exerce ses effets en antagonisant le récepteur de la neurokinine 3. Ce récepteur est impliqué dans divers processus physiologiques, notamment la neurotransmission et la modulation de la douleur. En bloquant ce récepteur, le this compound peut modifier les niveaux de neurotransmetteurs comme la dopamine et la norépinéphrine dans le cerveau, ce qui peut aider à traiter des affections comme la schizophrénie et le syndrome du côlon irritable .
Comparaison Avec Des Composés Similaires
Le Talnetant est comparé à d'autres antagonistes du récepteur de la neurokinine 3, tels que l'osanetant. Bien que les deux composés ciblent le même récepteur, ils présentent des modes d'action distincts dans la mobilisation du calcium cellulaire. Le this compound présente une courbe de Schild normale avec une pente proche de l'unité, indiquant un antagonisme compétitif, tandis que l'osanetant présente une cinétique de liaison différente .
Des composés similaires comprennent :
Osanetant : Un autre antagoniste du récepteur de la neurokinine 3 avec des propriétés de liaison distinctes.
Aprepitant : Un antagoniste du récepteur de la neurokinine 1 utilisé pour prévenir les nausées et les vomissements induits par la chimiothérapie.
Fosaprepitant : Un promédicament de l'aprépitant ayant des applications thérapeutiques similaires.
L'unicité du this compound réside dans sa forte affinité pour le récepteur de la neurokinine 3 et ses applications thérapeutiques potentielles dans le traitement des troubles psychiatriques et du syndrome du côlon irritable .
Propriétés
IUPAC Name |
3-hydroxy-2-phenyl-N-[(1S)-1-phenylpropyl]quinoline-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N2O2/c1-2-20(17-11-5-3-6-12-17)27-25(29)22-19-15-9-10-16-21(19)26-23(24(22)28)18-13-7-4-8-14-18/h3-16,20,28H,2H2,1H3,(H,27,29)/t20-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIAVGWDGIJKWRM-FQEVSTJZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)NC(=O)C2=C(C(=NC3=CC=CC=C32)C4=CC=CC=C4)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H](C1=CC=CC=C1)NC(=O)C2=C(C(=NC3=CC=CC=C32)C4=CC=CC=C4)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00870124 | |
| Record name | Talnetant | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00870124 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
382.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
174636-32-9 | |
| Record name | Talnetant | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=174636-32-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Talnetant [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0174636329 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Talnetant | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00870124 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 174636-32-9 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TALNETANT | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CZ3T9T146K | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary target of Talnetant?
A1: this compound acts as a selective antagonist of the neurokinin-3 receptor (NK3). [, , , , , , , , ]
Q2: How does this compound interact with the NK3 receptor?
A2: this compound binds competitively to the orthosteric binding site of the NK3 receptor, effectively blocking the binding of its endogenous agonist, neurokinin B (NKB). []
Q3: What are the downstream effects of this compound binding to the NK3 receptor?
A3: By antagonizing NK3, this compound inhibits NKB-mediated signaling. This inhibition has been explored for its potential therapeutic benefits in conditions such as schizophrenia, irritable bowel syndrome, and urinary incontinence. [, , , , , , , ]
Q4: Are there differences in this compound's binding and antagonism at human versus guinea pig NK3 receptors?
A4: Yes, studies indicate that while this compound demonstrates competitive antagonism at both human and guinea pig NK3 receptors, another NK3 antagonist, Osanetant, displays a different mode of action. Osanetant exhibits competitive antagonism at the human NK3 receptor but shows a pseudoirreversible, apparent noncompetitive mode of antagonism at the guinea pig NK3. This difference is attributed to a slower dissociation rate of Osanetant from the guinea pig NK3 compared to the human NK3, linked to a single amino acid difference (Thr139(2.58) in human and Ala114(2.58) in guinea pig) in the binding site of the receptors. []
Q5: How does this compound's interaction with the NK3 receptor differ from that of Osanetant?
A5: While both this compound and Osanetant are NK3 antagonists, they interact with the receptor in distinct ways. This compound binds deeply into a pocket formed by transmembrane domains 1, 2, and 7 of the NK3 receptor. In contrast, Osanetant occupies a pocket formed by transmembrane domains 3, 5, and 6, with its phenyl-piperidine moiety playing a key role in its binding. Despite these different binding modes, both antagonists compete for the same orthosteric binding site on the receptor. []
Q6: What is the significance of the different binding modes of this compound and Osanetant?
A6: The distinct binding interactions of this compound and Osanetant within the NK3 receptor, despite targeting the same orthosteric site, highlight the complexities of drug-receptor interactions. Understanding these nuanced differences is crucial for developing more selective and effective NK3 antagonists. Further research can delve into how these distinct interactions translate into differing pharmacological profiles, potentially influencing the efficacy and safety profiles of these drugs. []
Q7: What is the molecular formula of this compound?
A7: The molecular formula of this compound is C26H29N3O2. []
Q8: What is the molecular weight of this compound?
A8: The molecular weight of this compound is 415.53 g/mol. []
Q9: How do structural modifications of this compound affect its activity and selectivity?
A9: Research indicates that specific structural features of this compound are crucial for its NK3 receptor binding and selectivity. Substitutions on the quinoline ring system, particularly at the 2-phenyl position, are sensitive and can significantly influence affinity for the NK3 receptor. [, ]
Q10: What is the evidence for this compound's efficacy in treating schizophrenia?
A11: While initial clinical trials showed some promise for this compound in treating the positive symptoms of schizophrenia, further studies were terminated for undisclosed reasons. [, , ] More research is needed to fully elucidate its efficacy and determine the optimal therapeutic dose.
Q11: How does this compound's efficacy compare to other NK3 antagonists like Osanetant?
A13: Both Osanetant and this compound have been investigated for their potential in treating schizophrenia. While both showed initial promise, their clinical development was ultimately halted. Comparing their efficacy directly is difficult due to differences in trial designs and the lack of head-to-head studies. [, ]
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




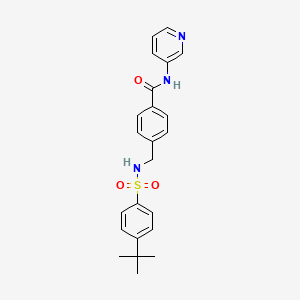


![5-[(5-chloro-2-oxo-1H-indol-3-ylidene)methyl]-N-[2-(diethylamino)ethyl]-2,4-dimethyl-1H-pyrrole-3-carboxamide](/img/structure/B1681150.png)

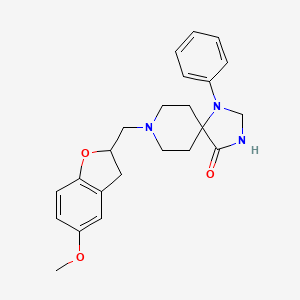
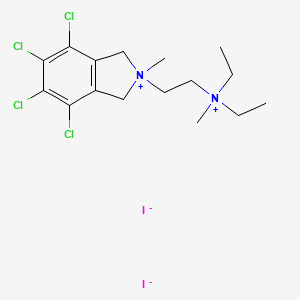
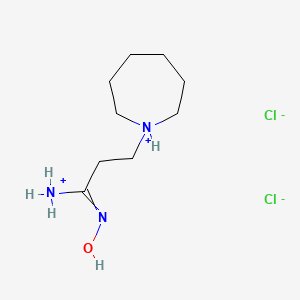

![2H-Indol-2-one, 3-[(4-bromophenyl)methylene]-1,3-dihydro-](/img/structure/B1681158.png)

